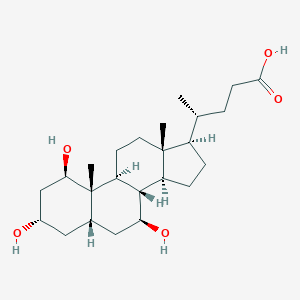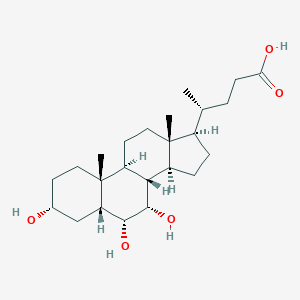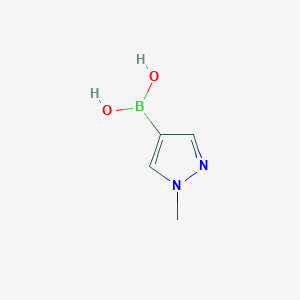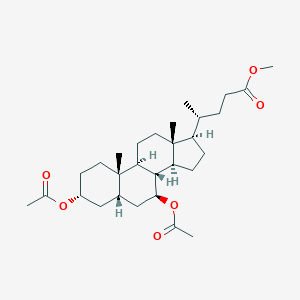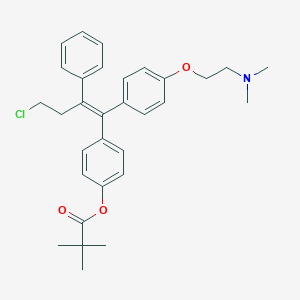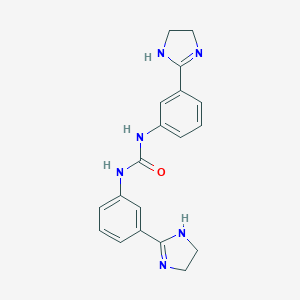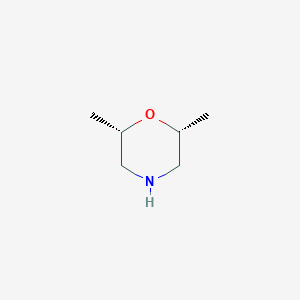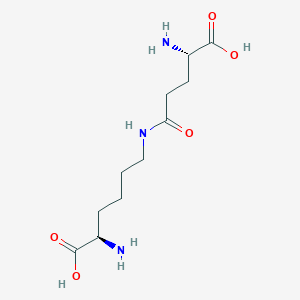
Erythromycin oxime
Descripción general
Descripción
Erythromycin oxime (EROX) is an antibiotic compound that was first discovered in the 1940s. It is derived from the macrolide antibiotic erythromycin and is used in the treatment of a variety of infections. EROX is an effective antibacterial agent against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus, Staphylococcus, and Mycobacterium species. It is also used to treat a variety of other infections, such as chlamydia, gonorrhea, and mycoplasma infections.
Aplicaciones Científicas De Investigación
Antibacterial Activity Against Mycobacterium Avium Complex : Erythromycin A 9-O-substituted oxime ether derivatives have shown stronger in vitro activity against Mycobacterium avium complex, including macrolide-resistant strains, compared to clarithromycin (Nishimoto et al., 2001).
Impact on Microcystis flos-aquae Growth and Photosynthesis : At low concentrations, erythromycin can stimulate the growth of Microcystis flos-aquae and increase its photosynthetic activity. However, high concentrations inhibit growth and cause severe oxidative stress (Wan et al., 2015).
Effects on Marine Fish Sparus aurata : Erythromycin induced slight pro-oxidative effects in marine fish Sparus aurata, resulting in a significant increase in genetic damage index (Rodrigues et al., 2019).
Inhibition of Microalgae Population Growth : Erythromycin inhibits microalgae population growth and the effective quantum yield of Photosystem II. Freshwater microalgae Chlamydomonas reinhardtii are more sensitive to it than the marine diatom Phaeodactylum tricornutum (Sendra et al., 2018).
Antibacterial Activity of Erythromycin-A Oxime Analogs : Synthesized erythromycin-A oxime analogs, including ether and esters, have been found to be as active as erythromycin-A for antibacterial activity (Pandey et al., 2004).
Efficacy Against Erythromycin-Resistant Organisms : Some 3-keto-9-O-substituted oxime derivatives of 6-O-methyl erythromycin A showed improved antibacterial activity against certain erythromycin-resistant organisms compared to erythromycin A (Shengxi et al., 2001).
Prokinetic Agent in Gastroparesis : Erythromycin is known for its prokinetic activity, aiding in improving gastric emptying in patients with gastroparesis (Berthet et al., 2010).
Mecanismo De Acción
Safety and Hazards
Erythromycin A 9-oxime is considered hazardous to the aquatic environment . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to wear tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing .
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTWXIARANQMCA-PGYIPVOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H68N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134931-01-4, 13127-18-9 | |
| Record name | Erythromycin, 9-oxime, (9Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134931-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythromycin, 9-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-14-ethyl-7,12,13-trihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-3,5,7,9,11,13-hexamethyloxacyclotetradecane-2,10-dione 10-oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common starting materials and reaction conditions for synthesizing erythromycin oxime?
A1: this compound is primarily synthesized from either erythromycin A [] or erythromycin thiocyanate [, , , ] through an oximation reaction with hydroxylamine hydrochloride. The reaction is typically carried out in an acid-base buffer solution to minimize degradation of erythromycin []. Factors such as reaction temperature, pH, and the ratio of reactants significantly influence the yield and purity of the final product [, , , , ].
Q2: What is a major challenge during this compound synthesis and how is it addressed?
A2: A primary challenge is the acidic degradation of erythromycin during synthesis. This leads to the formation of impurities like erythromycin A 8,9 dehydro 6,9 hemiketal [] and erythromycin 6,9-9,12-spiroketal []. Using an acid-base buffer system during the reaction helps minimize this degradation and enhance the purity of this compound [].
Q3: What are some alternative solvents explored for the oximation reaction?
A3: While traditional methods often utilize methanol [], research has explored liquid buffer salts as alternative solvents. Studies show that using liquid buffer salts can positively impact the yield and purity of this compound [].
Q4: What is a key step after the oximation reaction in many synthetic pathways using this compound?
A4: The hydroxyl group of this compound is often protected via etherification using reagents like dialkyloxycyclohexanes or alkyloxycyclohexenes [, ]. This protection is crucial for subsequent reactions in the synthesis of antibiotics like clarithromycin.
Q5: How does the reactivity of different etherification reagents compare in this compound protection?
A5: Studies using dialkyloxycyclohexanes (e.g., 1,1-dimethoxycyclohexane, 1,1-diethoxycyclohexane, 1,1-diisopropoxycyclohexane) and alkyloxycyclohexenes (e.g., 1-methoxycyclohexene, 1-ethoxycyclohexene, 1-isopropoxycyclohexene) revealed a specific order of reactivity for hydroxyl protection. The reactivity increases with the size of the alkoxy group in both series, and alkyloxycyclohexenes demonstrate higher reactivity than their dialkyloxycyclohexane counterparts with the same alkoxy group [].
Q6: What is the significance of the E/Z isomerism in this compound, particularly for Beckmann rearrangement?
A6: this compound exists as E and Z isomers. While the E isomer is prevalent, it can isomerize to the Z form under alkaline conditions []. Interestingly, during the Beckmann rearrangement, a key step in azithromycin synthesis, the Z isomer tends to convert back to the E form []. This understanding is crucial for optimizing reaction conditions to favor the desired E isomer and improve the yield of azithromycin.
Q7: What are the primary applications of this compound?
A7: this compound is not used directly as an antibiotic. Its main purpose is to serve as a key intermediate in synthesizing a range of second-generation erythromycin antibiotics, including clarithromycin [, , ], azithromycin [, , ], roxithromycin [, , ], flurithromycin [], and dirithromycin [].
Q8: How is this compound used in the synthesis of clarithromycin?
A8: A critical step involves the protection of the hydroxyl groups at the 2' and 4'' positions of erythromycin A 9-(1-isopropoxycyclohexyl) oxime via silanization [, ]. This typically involves reacting the compound with a silylating agent in the presence of a catalyst. The resulting intermediate is then used in subsequent steps to produce clarithromycin.
Q9: How is this compound used in the synthesis of azithromycin?
A9: this compound undergoes a Beckmann rearrangement to yield a key intermediate in azithromycin synthesis [, ]. Controlling the reaction conditions is crucial, particularly the pH during the reduction step, to ensure a high yield and purity of the final azithromycin product [].
Q10: How is this compound used in the synthesis of roxithromycin?
A10: this compound reacts with MEMC (2-methoxyethoxymethyl chloride) in the presence of a catalyst like anhydrous sodium carbonate to produce roxithromycin []. Optimizing factors like the catalyst amount, reactant ratio, solvent selection, and crystallization method is crucial to achieving a high yield of roxithromycin.
Q11: What analytical methods are commonly employed to characterize and quantify this compound and related compounds?
A11: High-performance liquid chromatography (HPLC) [, ] coupled with various detection methods like UV detection [] and mass spectrometry [, ] are widely used to separate and quantify this compound and its derivatives. These techniques enable researchers to monitor reactions, assess the purity of synthesized products, and identify impurities.
Q12: How is HPLC employed to analyze the etherification products of this compound?
A12: Reversed-phase HPLC using a suitable stationary phase like C18 and a mobile phase consisting of acetonitrile and a buffer solution is commonly employed []. This technique allows for the separation and quantification of the desired etherified product, erythromycin A 9-(1-isopropoxycyclohexyl) oxime, from unreacted this compound and other potential byproducts.
Q13: What are the primary metabolic pathways of roxithromycin, a derivative of this compound, in biological systems?
A13: Studies using rat liver microsomes revealed that roxithromycin undergoes N-demethylation, O-demethylation, and dealkylation of the oxime ether side chain [, ]. These metabolic transformations lead to the formation of various metabolites, including this compound, which are then further processed and excreted.
Q14: Are there any notable findings regarding the isomerization of roxithromycin and its metabolites?
A14: Research on roxithromycin metabolism in humans identified an interesting phenomenon – the isomerization of roxithromycin and several of its metabolites from the E-isomer to the Z-isomer []. This isomerization was observed in various biological samples, including bile, urine, and plasma.
Q15: Does the research on this compound extend beyond the synthesis of erythromycin A derivatives?
A15: Yes, the chemistry of this compound has been explored for the development of novel compounds with potentially distinct biological activities. For example, the Beckmann rearrangement of (9Z)-erythromycin A oxime has been investigated as a route to synthesize 8a-aza-8a-homoerythromycin derivatives []. These novel compounds may hold promise as new therapeutic agents.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




